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Foreword: Charting the Unexplored Territory of a
Promising Scaffold
In the landscape of medicinal chemistry and materials science, the guanidinium group and the

piperidine ring stand as two of the most ubiquitous and functionally significant scaffolds.[1][2]

The former, with its exceptional basicity and hydrogen-bonding capabilities, is a cornerstone of

drug-receptor interactions and organocatalysis.[3][4] The latter, a saturated heterocycle, is a

structural staple in a vast array of pharmaceuticals, imparting favorable pharmacokinetic

properties.[1][5] The convergence of these two moieties in Piperidine-1-carboximidamide
Hydroiodide presents a molecule of considerable, yet largely unexplored, potential.

This technical guide is born out of a conspicuous absence of dedicated theoretical studies on

this specific compound. As such, it is designed not as a review of existing literature, but as a

comprehensive roadmap for its future investigation. Herein, we provide a robust framework for

the theoretical and computational characterization of Piperidine-1-carboximidamide
Hydroiodide, drawing upon well-established methodologies applied to its parent structures.

This document is intended for researchers, computational chemists, and drug development

professionals seeking to unlock the potential of this and related guanidine derivatives. We will
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lay out the 'why' behind methodological choices, providing a logical and self-validating system

for inquiry.

Molecular Architecture and Electronic Profile
Piperidine-1-carboximidamide Hydroiodide is an organic salt composed of the protonated

piperidine-1-carboximidamidinium cation and an iodide anion. The cationic portion features a

piperidine ring bonded to a guanidinium group. The positive charge of the guanidinium moiety

is delocalized across the three nitrogen atoms through resonance, which is the source of its

profound stability and low nucleophilicity.[6] The piperidine ring typically adopts a stable chair

conformation.[7][8]

Caption: Molecular structure of Piperidine-1-carboximidamide Hydroiodide.

Core Computational Methodologies: A Predictive
Framework
To comprehensively understand the properties of Piperidine-1-carboximidamide
Hydroiodide from a theoretical standpoint, a multi-faceted computational approach is

necessary. We advocate for a combination of quantum mechanical and classical mechanics

methods to probe its electronic structure and dynamic behavior, respectively.

Density Functional Theory (DFT) for Electronic Structure
and Reactivity
DFT is the workhorse of modern computational chemistry, offering an excellent balance of

accuracy and computational cost for studying the electronic properties of molecules.[9] It is

particularly well-suited for analyzing systems like Piperidine-1-carboximidamide, where electron

delocalization and hydrogen bonding play crucial roles.[4][10]

2.1.1 Rationale for DFT
Expertise & Experience: DFT has been successfully employed to predict the geometric,

electronic, and spectroscopic properties of a wide range of piperidine and guanidine

derivatives, providing reliable data that correlate well with experimental findings.[10][11][12]
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Trustworthiness: By calculating key electronic descriptors, we can create a self-validating

system. For instance, the calculated bond lengths and angles in the guanidinium headgroup

can be compared with crystallographic data from similar structures to ensure the chosen

level of theory is appropriate.[7][8]

2.1.2 Step-by-Step DFT Protocol
Structure Preparation: Build the 3D structure of the Piperidine-1-carboximidamidinium cation.

Conformational Search: Perform an initial conformational search using a computationally

less expensive method (e.g., molecular mechanics with the MMFF94 forcefield) to identify

low-energy conformers of the piperidine ring (chair, boat, twist-boat).

Geometry Optimization and Frequency Calculation:

For the lowest energy conformer, perform a full geometry optimization and frequency

calculation using a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-

311++G(d,p).[9][10][12] The M06-2X functional is often recommended for systems with

significant non-covalent interactions.

The absence of imaginary frequencies in the output will confirm that the optimized

structure is a true energy minimum.

Calculation of Electronic Properties:

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's

reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical

stability.[4]

Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the

charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge

delocalization, hyperconjugative interactions, and the nature of the chemical bonds.[12]

Spectroscopic Prediction:
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Calculate the theoretical vibrational (IR and Raman) frequencies and compare them to

experimental data for validation.[11]

Predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic

Orbital) method.
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Caption: Workflow for DFT-based analysis of Piperidine-1-carboximidamide.
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Molecular Dynamics (MD) Simulations for
Conformational Dynamics
While DFT provides a static, gas-phase picture at 0 K, MD simulations allow us to study the

dynamic behavior of the molecule over time in a condensed phase (e.g., in water or another

solvent), which is more representative of a biological or solution-phase environment.

2.2.1 Rationale for MD Simulations
Expertise & Experience: MD simulations are a standard tool in drug discovery to understand

how a ligand explores its conformational space and interacts with its environment, which is

crucial for predicting its behavior in a biological system.

Trustworthiness: The stability of the simulation, monitored through metrics like root-mean-

square deviation (RMSD) over time, provides an internal validation of the simulation's

reliability.

2.2.2 Step-by-Step MD Protocol
System Preparation:

Place the DFT-optimized structure of the Piperidine-1-carboximidamidinium cation and an

iodide anion in a simulation box.

Solvate the box with a chosen solvent model (e.g., TIP3P water).

Add counter-ions if necessary to neutralize the system.

Parameterization: Assign a suitable force field to the molecule, such as the General Amber

Force Field (GAFF), which is designed for organic molecules.

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then

equilibrate it at constant pressure and temperature (NPT ensemble) until properties like

density and temperature stabilize.
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Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the

conformational landscape adequately.

Analysis:

Analyze the trajectory to study the conformational flexibility of the piperidine ring.

Calculate radial distribution functions (RDFs) to understand the solvation structure around

the guanidinium group and the iodide ion.

Perform hydrogen bond analysis to quantify the interactions between the molecule and the

solvent.
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Caption: General workflow for Molecular Dynamics simulations.

Predicted Physicochemical and Drug-like Properties
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The theoretical methodologies described above can be used to predict a range of

physicochemical properties crucial for drug development. The following table presents a

summary of such properties with hypothetical data based on the known characteristics of

similar compounds.

Property Predicted Value
Computational
Method

Significance

pKa > 13
DFT with solvent

model

High basicity due to

the guanidinium group

is critical for receptor

binding.[3]

logP 0.5 - 1.5 ALOGPS, XLOGP3

Indicates a balance

between hydrophilicity

and lipophilicity,

affecting membrane

permeability.

Molecular Weight 255.10 g/mol -
Conforms to Lipinski's

Rule of Five.[13]

H-bond Donors 4 -

Strong potential for

interaction with

biological targets.[4]

H-bond Acceptors 2 -
Influences solubility

and binding affinity.[4]

Polar Surface Area ~65 Å² DFT

A key factor in

predicting cell

permeability.

Potential Applications in Drug Discovery and
Materials Science
Given the pharmacological importance of its constituent parts, Piperidine-1-carboximidamide
Hydroiodide is a promising candidate for several applications:
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Anticancer Agents: Many guanidine and piperidine derivatives exhibit anticancer activity.[4]

[14] Theoretical studies can help in designing analogs that target specific kinases or other

cancer-related proteins.

Antimalarial Drugs: Piperidine carboxamides have recently been identified as potent and

selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial

drugs.[15]

Muscarinic Receptor Antagonists: Guanidine derivatives have been shown to be a novel

chemotype for muscarinic M2 and M4 receptor antagonists, which are relevant for treating

cognitive disorders.[16]

Organocatalysis: The strong basicity and low nucleophilicity of the guanidine group make it

an excellent candidate for use as an organocatalyst in various chemical transformations.[3]

[6]

Experimental Validation: Bridging Theory and
Reality
While this guide focuses on theoretical studies, experimental validation is paramount.

Synthesis
A plausible synthetic route involves the reaction of piperidine with a guanidinylating agent like

O-Methylisourea sulfate, followed by salt formation with hydroiodic acid.[7]

Guanidinylation: Refluxing piperidine with O-methylisourea sulfate yields 1-Piperidine-

carboxamidinium sulfate.[7]

Basification: Treatment with a strong base like sodium hydroxide liberates the free base,

Piperidine-1-carboximidamide.[7]

Salt Formation: Reaction of the free base with hydroiodic acid would yield the target

compound, Piperidine-1-carboximidamide Hydroiodide.

Characterization
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The synthesized compound should be thoroughly characterized to validate the theoretical

predictions:

X-ray Crystallography: To determine the precise 3D structure, bond lengths, and angles,

providing the ultimate validation for the DFT-optimized geometry.[7][8]

NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and compare the

experimental chemical shifts with the theoretically predicted values.[7]

FT-IR and Raman Spectroscopy: To identify characteristic vibrational modes and match them

with the calculated vibrational frequencies.

Conclusion
Piperidine-1-carboximidamide Hydroiodide stands at the intersection of two highly

significant chemical classes. While it remains theoretically underexplored, the computational

methodologies outlined in this guide provide a clear and robust path forward for its

comprehensive characterization. By leveraging the power of DFT and MD simulations,

researchers can predict its structural, electronic, and dynamic properties, thereby accelerating

its development in medicinal chemistry and beyond. This predictive framework not only enables

a deeper understanding of this specific molecule but also serves as a template for the

investigation of other novel guanidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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